Cellular Antiproliferative Potency in Murine Erythroleukemia (MEL) Cells
HDAC-IN-5 exhibits potent inhibition of cell proliferation in murine erythroleukemia (MEL) cells, a classic model for studying HDAC inhibitor-induced differentiation. At 72 hours, the compound demonstrates an IC50 of 0.0056 µM (5.6 nM) . This represents substantially greater potency in this cellular context compared to widely used pan-HDAC inhibitor SAHA (vorinostat), which requires concentrations of approximately 0.2 µM to 2 µM to achieve similar growth inhibition in various leukemia cell lines (HeLa lysates IC50 ~0.2 µM; K562 cells IC50 ~2 µM) [1][2], and compared to the class I-selective inhibitor MS-275 (entinostat), which shows cellular IC50 values typically in the 50 nM to 1.3 µM range across cancer cell lines . The >35-fold lower IC50 for HDAC-IN-5 suggests higher cellular potency under the specified assay conditions.
| Evidence Dimension | Inhibition of cell proliferation |
|---|---|
| Target Compound Data | IC50 = 0.0056 µM (5.6 nM) |
| Comparator Or Baseline | SAHA (vorinostat): IC50 = 0.2 µM (HeLa lysates) to 2 µM (K562 cells); MS-275 (entinostat): IC50 = 50 nM to 1.3 µM (various cancer cell lines) |
| Quantified Difference | HDAC-IN-5 IC50 is approximately 36- to 357-fold lower than SAHA and 9- to 232-fold lower than MS-275 |
| Conditions | Murine erythroleukemia (MEL) cells, 72-hour incubation |
Why This Matters
Higher cellular potency reduces compound consumption and may lower effective concentrations in experimental models, potentially mitigating off-target effects associated with higher micromolar dosing.
- [1] PMC. Table 1. IC50 values for SAHA, Tubastatin, BRD-73954, and C4-SAHA analogs (1a-1f) with HeLa cell lysates. Available online: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342406/table/Tab1/ (accessed on 2025-04-18). View Source
- [2] PubMed. Study of TRAIL and SAHA Co-Treatment on Leukemia K562 Cell Line. Available online: https://pubmed.ncbi.nlm.nih.gov/39447115/ (accessed on 2025-04-18). View Source
